molecular formula C30H35N5O3 B6512077 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 950474-25-6

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No. B6512077
CAS RN: 950474-25-6
M. Wt: 513.6 g/mol
InChI Key: YOVWADRVCFRPDO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . It has a molecular formula of C30H35N5O3, an average mass of 513.631 Da, and a monoisotopic mass of 513.273987 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction is carried out in a microwave-assisted, one-step, solvent-free condition .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . This reaction can be carried out in general heating conditions and microwave-assisted conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C30H35N5O3, an average mass of 513.631 Da, and a monoisotopic mass of 513.273987 Da .

Mechanism of Action

Preliminary biological evaluation showed that compounds of this class could inhibit the growth of A549 cells in a dosage- and time-dependent manner .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, particularly their potential as inhibitors of A549 cell growth . Additionally, further studies could investigate the optimization of the synthesis process and explore other potential applications of this compound.

properties

IUPAC Name

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O3/c1-3-4-19-38-26-11-7-23(8-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-24(14-17-34)30(36)32-21-22-5-9-25(37-2)10-6-22/h5-12,15,18,20,24H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVWADRVCFRPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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